2',3',5'-Tri-O-acetyladenosine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2',3',5'-Tri-O-acetyladenosine involves selective acetylation of adenosine. A simple and efficient route to N6-acetyl-2',3',5'-tri-O-acetyladenosine was developed based on selective N-deacetylation of pentaacetylated adenosine with methanol at room temperature in the presence of imidazole, achieving a total yield of 80-85% starting from adenosine (Tararov et al., 2011).
Molecular Structure Analysis
The molecular structure of 3'-O-acetyladenosine, a related compound, shows a syn glycosidic conformation with an intramolecular hydrogen bond between the 5'-hydroxyl group and the N(3) atom of the base, indicating a similar potential structural configuration for 2',3',5'-Tri-O-acetyladenosine. The sugar is C(2')-endo puckered, and the acetate group is only slightly twisted around the C(3')-O(3') bond (Hall et al., 1970).
Chemical Reactions and Properties
2',3',5'-Tri-O-acetyladenosine reacts with aryl chloroformates to produce protected symmetrical urea derivatives in moderate to high yield. These derivatives can be further deacetylated to obtain unprotected urea derivatives, showcasing the compound's versatility in chemical synthesis (Lyon & Reese, 1978).
Physical Properties Analysis
The physical properties of 2',3',5'-Tri-O-acetyladenosine and its derivatives, such as solubility, melting point, and crystal structure, are influenced by the acetyl groups. For instance, the acetyl and bromine substitutions on nucleosides like 8-bromo-2',3',5'-triacetyl adenosine have been shown to affect molecular conformation and interactions, which may provide insights into the physical properties of 2',3',5'-Tri-O-acetyladenosine (Mande et al., 1992).
Wissenschaftliche Forschungsanwendungen
Application Summary
“2’,3’,5’-Tri-O-acetyladenosine” is a new adenosine analog that displays anti-hyperlipidemic activity both in vitro and in vivo experiments . This compound is also known as WS070117 .
Methods of Application
The in vivo metabolites of WS070117 in rat urine following oral administration were investigated . The identification of the metabolites was conducted using the combination of high-performance liquid chromatography (HPLC) coupled with diode array detector (DAD), ion trap electrospray ionization-mass spectrometry (ESI-MS), and off-line microprobe nuclear magnetic resonance (NMR) measurements .
Results or Outcomes
Seven metabolites of WS070117 were observed in the HPLC trace . The structure elucidation results unambiguously revealed that there are two phase I metabolites, including a deacetylation product of WS070117 (M8) and an adenine derivative formed by the loss of ribofuranose (M7). In addition, there are five phase II metabolites: M6 is the oxidation product of M7 at C-8; M2 and M4 are the glycosylation products of M7 and M8 on the phenolic hydroxyl groups, respectively; M3 and M5 are the sulfonylation products of M6 and M8, respectively .
Proteomics Research
Application Summary
“2’,3’,5’-Tri-O-acetyladenosine” is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques.
Metabolic Research
Application Summary
“2’,3’,5’-Tri-O-acetyladenosine” is used in metabolic research . Metabolic research is a field of study that investigates the chemical reactions and compounds, such as enzymes and metabolites, involved in metabolism.
Methods of Application
In metabolic research, “2’,3’,5’-Tri-O-acetyladenosine” could be used in various experimental procedures. For instance, the in vivo metabolites of WS070117 in rat urine following oral administration were investigated . The identification of the metabolites was conducted using the combination of high-performance liquid chromatography (HPLC) coupled with diode array detector (DAD), ion trap electrospray ionization-mass spectrometry (ESI-MS), and off-line microprobe nuclear magnetic resonance (NMR) measurements .
Results or Outcomes
Seven metabolites of WS070117 were observed in the HPLC trace . The structure elucidation results unambiguously revealed that there are two phase I metabolites, including a deacetylation product of WS070117 (M8) and an adenine derivative formed by the loss of ribofuranose (M7). In addition, there are five phase II metabolites: M6 is the oxidation product of M7 at C-8; M2 and M4 are the glycosylation products of M7 and M8 on the phenolic hydroxyl groups, respectively; M3 and M5 are the sulfonylation products of M6 and M8, respectively .
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O7/c1-7(22)25-4-10-12(26-8(2)23)13(27-9(3)24)16(28-10)21-6-20-11-14(17)18-5-19-15(11)21/h5-6,10,12-13,16H,4H2,1-3H3,(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVZNVTXNUTBFB-XNIJJKJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2',3',5'-Tri-O-acetyladenosine | |
CAS RN |
7387-57-7 | |
Record name | 2',3',5'-Tri-O-acetyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007387577 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.